4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)-
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Overview
Description
4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)- is a complex organic compound belonging to the pyrimidinone family Pyrimidinones are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo various functional group modifications to introduce the ethyl, naphthalenylmethyl, propenyl, and propenylthio groups. Common synthetic routes may involve:
- Alkylation reactions to introduce the ethyl group.
- Friedel-Crafts alkylation to attach the naphthalenylmethyl group.
- Olefination reactions to introduce the propenyl groups.
- Thiolation reactions to incorporate the propenylthio group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. Reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenyl groups to propyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Propyl derivatives.
- Substitution products: Various substituted pyrimidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)- depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Pyrimidinone derivatives: Compounds with similar pyrimidinone cores but different substituents.
Naphthalenylmethyl derivatives: Compounds featuring the naphthalenylmethyl group attached to different cores.
Propenyl and propenylthio derivatives: Compounds with similar propenyl and propenylthio groups.
Uniqueness
4(3H)-Pyrimidinone, 5-ethyl-6-(1-naphthalenylmethyl)-3-(2-propenyl)-2-(2-propenylthio)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
199852-52-3 |
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Molecular Formula |
C23H24N2OS |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
5-ethyl-6-(naphthalen-1-ylmethyl)-3-prop-2-enyl-2-prop-2-enylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C23H24N2OS/c1-4-14-25-22(26)19(6-3)21(24-23(25)27-15-5-2)16-18-12-9-11-17-10-7-8-13-20(17)18/h4-5,7-13H,1-2,6,14-16H2,3H3 |
InChI Key |
WFCGVPCLQRGWTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC=C)SCC=C)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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